molecular formula C15H18N2O6 B597817 Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate CAS No. 1211517-23-5

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate

Cat. No. B597817
M. Wt: 322.317
InChI Key: PLOQOWMRYIXTBH-UHFFFAOYSA-N
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Description

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (BDC OX) is a synthetic, chiral, and non-steroidal compound that has been studied for its potential applications in the medical field. It is a derivative of the naturally occurring compound spirolactone, which is a type of steroid hormone. BDC OX has been studied for its ability to act as a potent and selective agonist of the mineralocorticoid receptor (MR). This makes it a potential therapeutic agent for the treatment of diseases such as hypertension, congestive heart failure, and diabetes.

Scientific Research Applications

Synthesis and Application in Organic Synthesis

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate has been a compound of interest in various organic synthesis processes. Molchanov and Tran (2013) reported the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones to methyl 2-benzylidenecyclopropanecarboxylate, yielding substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates as a mixture of two diastereoisomers. This highlights its role in synthesizing complex molecular structures (Molchanov & Tran, 2013).

As a Building Block in Drug Discovery

Burkhard and Carreira (2008) emphasized the significance of 2,6-diazaspiro[3.3]heptanes in medicinal chemistry, particularly in arene amination reactions to yield N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. The paper describes a concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block, underscoring its potential as a structural surrogate of piperazine (Burkhard & Carreira, 2008).

Enhanced Synthesis Techniques

Hamza et al. (2007) detailed a practical route to 2,6-diazaspiro[3.3]heptanes via reductive amination of an accessible aldehyde with primary amines or anilines. This process, known for its high yield, is adaptable for both library and large-scale synthesis, indicating the compound's versatility and efficiency in chemical synthesis (Hamza et al., 2007).

In the Synthesis of Spirocyclic Compounds

Spirocyclic compounds are crucial in drug discovery due to their unique three-dimensional structures. Guérot et al. (2011) and Meyers et al. (2009) have respectively reported on the synthesis of novel angular azaspiro[3.3]heptanes and tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the role of Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate in crafting spirocyclic frameworks which are foundational in the development of new pharmaceuticals (Guérot et al., 2011), (Meyers et al., 2009).

properties

IUPAC Name

benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.C2H2O4/c16-12(15-9-13(10-15)7-14-8-13)17-6-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,14H,6-10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOQOWMRYIXTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CN(C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743418
Record name Oxalic acid--benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate

CAS RN

1523606-36-1, 1211517-23-5
Record name 2,6-Diazaspiro[3.3]heptane-2-carboxylic acid, phenylmethyl ester, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523606-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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